2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile
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Overview
Description
2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile is a complex organic compound with a unique structure that includes a fluorobenzyl group, a sulfanyl linkage, and multiple styryl groups attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile typically involves multiple steps, starting with the preparation of the nicotinonitrile core. The key steps include:
Formation of the Nicotinonitrile Core: This can be achieved through a series of reactions involving the condensation of appropriate aldehydes and nitriles.
Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable fluorobenzyl halide with a thiol group to form the sulfanyl linkage.
Attachment of Styryl Groups: The final step involves the addition of styryl groups through a series of coupling reactions, such as the Heck or Suzuki coupling, under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: It may serve as a lead compound for the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which 2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzyl group may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile
- 2-[(4-Bromobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile
- 2-[(4-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile
Uniqueness
The presence of the fluorobenzyl group in 2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25FN2S/c1-22-3-7-24(8-4-22)11-15-27-19-29(18-14-25-9-5-23(2)6-10-25)34-31(30(27)20-33)35-21-26-12-16-28(32)17-13-26/h3-19H,21H2,1-2H3/b15-11-,18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIVWFVUKWAAER-VMGXVOIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)F)C=CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)F)/C=C/C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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